molecular formula C9H14O4 B157685 (2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate CAS No. 1830-79-1

(2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate

Cat. No.: B157685
CAS No.: 1830-79-1
M. Wt: 186.2 g/mol
InChI Key: GEDPWPYPHQIRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate is an organic compound with the molecular formula C9H14O4. It is a derivative of acrylic acid and is characterized by the presence of both hydroxyl and acrylate functional groups. This compound is used in various industrial applications, particularly in the production of polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate typically involves the esterification of acrylic acid with 2-Hydroxy-3-(2-propenyloxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of acrylic acid and 2-Hydroxy-3-(2-propenyloxy)propanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature and maintained under reflux conditions. After the reaction is complete, the product is purified by distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate can undergo various chemical reactions, including:

    Polymerization: The acrylate group can undergo free radical polymerization to form polymers.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed

    Polymerization: Polymers with varying molecular weights and properties.

    Esterification: Various esters depending on the carboxylic acid used.

    Hydrolysis: 2-Hydroxy-3-(2-propenyloxy)propanol and acrylic acid.

Scientific Research Applications

(2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Utilized in the preparation of biocompatible materials for medical devices.

    Medicine: Employed in drug delivery systems due to its ability to form hydrogels.

    Industry: Used in coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of polymers with high mechanical strength and chemical resistance. The hydroxyl group can also participate in hydrogen bonding, enhancing the material’s properties.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropyl acrylate: Similar in structure but lacks the propenyloxy group.

    2-Hydroxy-3-phenoxypropyl acrylate: Contains a phenoxy group instead of a propenyloxy group.

    3-Allyloxy-2-hydroxy-1-propanesulfonic acid: Contains a sulfonic acid group instead of an acrylate group.

Uniqueness

(2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate is unique due to the presence of both hydroxyl and acrylate functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form cross-linked networks makes it particularly valuable in the production of high-performance polymers and coatings.

Properties

CAS No.

1830-79-1

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

IUPAC Name

(2-hydroxy-3-prop-2-enoxypropyl) prop-2-enoate

InChI

InChI=1S/C9H14O4/c1-3-5-12-6-8(10)7-13-9(11)4-2/h3-4,8,10H,1-2,5-7H2

InChI Key

GEDPWPYPHQIRJD-UHFFFAOYSA-N

SMILES

C=CCOCC(COC(=O)C=C)O

Canonical SMILES

C=CCOCC(COC(=O)C=C)O

Origin of Product

United States

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